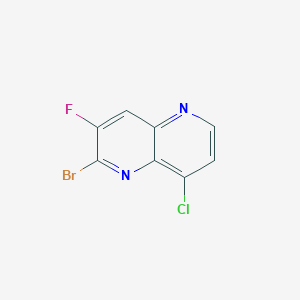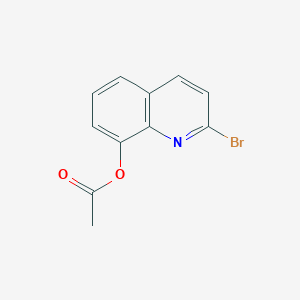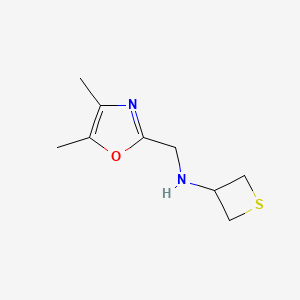
3-(2-((2-Methylbutyl)amino)ethyl)thietane1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring containing a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide typically involves the reaction of thietan-3-one with 2-methylbutylamine. The process includes the addition of the amine to the carbonyl group of thietan-3-one, followed by oxidation of the sulfur atom to form the dioxide. The reaction conditions often require the use of an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thietane derivatives.
Substitution: Various substituted thietane derivatives depending on the reagents used.
科学的研究の応用
3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
作用機序
The mechanism of action of 3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in the thietane ring can form strong interactions with metal ions, which may play a role in its biological activity.
類似化合物との比較
Similar Compounds
- 3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dione
- 3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-sulfone
Uniqueness
3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide is unique due to its specific substitution pattern and the presence of the thietane ring. This structure imparts distinct chemical and biological properties compared to other sulfur-containing heterocycles.
特性
分子式 |
C10H21NO2S |
|---|---|
分子量 |
219.35 g/mol |
IUPAC名 |
N-[2-(1,1-dioxothietan-3-yl)ethyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C10H21NO2S/c1-3-9(2)6-11-5-4-10-7-14(12,13)8-10/h9-11H,3-8H2,1-2H3 |
InChIキー |
RDVJFTYAADEMHE-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CNCCC1CS(=O)(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


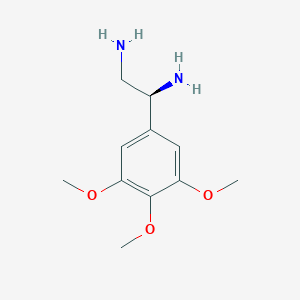
![5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233346.png)

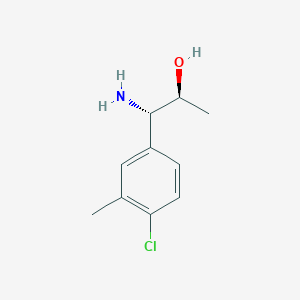
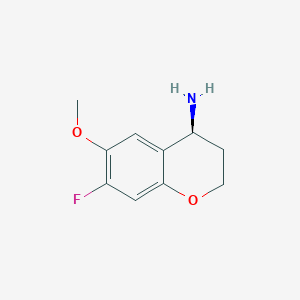
![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)


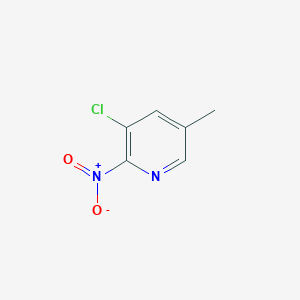
![(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B15233405.png)
![Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15233406.png)
